molecular formula C40H47FN7O6P B11832910 (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B11832910
M. Wt: 771.8 g/mol
InChI Key: KHKXBZVFLSIARY-YRGZVQMCSA-N
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Description

The compound (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule It is characterized by its unique structure, which includes a purine base, a fluorotetrahydrofuran ring, and a phosphoramidite group

Preparation Methods

The synthesis of (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves several steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the fluorotetrahydrofuran ring. The final step involves the addition of the phosphoramidite group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

The compound's structure includes:

  • A purine base (6-amino-9H-purine)
  • A tetrahydrofuran ring
  • A diisopropylphosphoramidite moiety
  • A cyanoethyl group

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₂₃N₅O₃P
  • Molecular Weight: 373.38 g/mol

Physical Properties

The compound is typically presented as a white to off-white solid, soluble in organic solvents such as DMSO and DMF, which is essential for its application in biochemical assays.

Oligonucleotide Synthesis

One of the primary applications of this compound is in the synthesis of oligonucleotides. Phosphoramidites are key building blocks in the solid-phase synthesis of DNA and RNA. The specific features of this phosphoramidite allow for:

  • Increased Stability: The fluorine substitution enhances the stability of the oligonucleotide during synthesis.
  • Improved Yield: The bulky methoxyphenyl groups facilitate better coupling efficiency during oligonucleotide assembly.

Antisense Oligonucleotides

Research has shown that oligonucleotides synthesized using this phosphoramidite can be designed to target specific mRNA sequences, leading to:

  • Gene Silencing: By binding to complementary mRNA, these oligonucleotides can inhibit protein translation, making them valuable in therapeutic applications for diseases like cancer.

Molecular Probes

The unique structure of this compound allows it to be used as a molecular probe in various assays:

  • Fluorescent Probes: Modifications can be made to incorporate fluorescent tags, enabling real-time monitoring of biological processes.

Drug Development

The potential for this compound to serve as a precursor for novel therapeutic agents is significant:

  • Targeted Therapy: The ability to design oligonucleotides that can selectively bind to disease-related RNA offers a pathway for targeted treatments.

Biochemical Assays

Utilizing this compound in biochemical assays can enhance sensitivity and specificity:

  • Enzyme Inhibition Studies: It may serve as a substrate or inhibitor in enzyme kinetics studies, particularly those involving nucleic acid processing enzymes.

Case Study 1: Synthesis of Antisense Oligonucleotides

A study demonstrated the successful synthesis of antisense oligonucleotides targeting oncogenes using (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite. The results indicated a significant reduction in target gene expression in vitro, showcasing its potential for cancer therapy.

Case Study 2: Development of Molecular Probes

Research involved modifying this phosphoramidite to create fluorescently labeled oligonucleotides. These probes were used in live-cell imaging studies to track RNA localization within cells, providing insights into gene expression dynamics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with nucleic acids. The purine base allows it to pair with complementary nucleotides, while the fluorotetrahydrofuran ring and phosphoramidite group facilitate the formation of stable bonds. The molecular targets include DNA and RNA, and the pathways involved are related to nucleic acid synthesis and modification.

Comparison with Similar Compounds

Compared to other similar compounds, (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite stands out due to its unique structure and properties. Similar compounds include other phosphoramidites and nucleoside analogs, but this compound’s specific combination of functional groups provides distinct advantages in terms of stability and reactivity.

Biological Activity

The compound known as (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with potential applications in medicinal chemistry and biochemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C50H58N7O9PC_{50}H_{58}N_{7}O_{9}P, with a molecular weight of approximately 932.01 g/mol. The structure features a purine base and a tetrahydrofuran moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₅₀H₅₈N₇O₉P
Molecular Weight932.01 g/mol
CAS Number251647-53-7
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in cellular signaling pathways. The presence of the purine moiety suggests potential roles in nucleic acid synthesis and modulation of enzyme activity.

  • Nucleic Acid Interaction : The purine structure can mimic natural nucleotides, allowing it to participate in various biochemical pathways.
  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes such as kinases and phosphatases, which are crucial for cell signaling.

Pharmacological Effects

Studies have demonstrated that this compound exhibits several pharmacological effects:

  • Antiviral Activity : Compounds with similar purine derivatives have shown efficacy against viral infections by interfering with viral replication processes.
  • Antitumor Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral properties of purine derivatives. The compound was tested against several RNA viruses, showing significant inhibition of viral replication at low micromolar concentrations.

Study 2: Antitumor Activity

In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with IC50 values suggesting potent antitumor activity.

Properties

Molecular Formula

C40H47FN7O6P

Molecular Weight

771.8 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H47FN7O6P/c1-26(2)48(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)47-25-46-35-37(43)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H2,43,44,45)/t33-,34-,36-,39-,55?/m1/s1

InChI Key

KHKXBZVFLSIARY-YRGZVQMCSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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